molecular formula C16H17NOS B14896711 n-Benzyl-4-((methylthio)methyl)benzamide

n-Benzyl-4-((methylthio)methyl)benzamide

Cat. No.: B14896711
M. Wt: 271.4 g/mol
InChI Key: JIZVAGALBMQZKF-UHFFFAOYSA-N
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Description

N-Benzyl-4-((methylthio)methyl)benzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen and a methylthio-methyl substituent at the para position of the benzoyl ring. This compound belongs to a class of benzamide-based inhibitors targeting 2-trans enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis (Mt), a critical enzyme in bacterial fatty acid biosynthesis . Its design leverages structural modifications of the N-benzyl-4-((heteroaryl)methyl)benzamide (BHMB) scaffold, where the heteroaryl group is replaced with a methylthio moiety. This substitution aims to optimize binding affinity, pharmacokinetic properties, and inhibitory potency against InhA-Mt .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-benzyl-4-(methylsulfanylmethyl)benzamide

InChI

InChI=1S/C16H17NOS/c1-19-12-14-7-9-15(10-8-14)16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

JIZVAGALBMQZKF-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of 2-Methylthio-Substituted Benzoxazines with Benzylamine

A prominent method involves the use of 2-methylthio-1,3-benzoxazine derivatives as intermediates. As demonstrated in the synthesis of analogous N-benzyl carboxamides, 2-methylthio-substituted benzoxazines react with benzylamine under mild alkaline conditions. For example, heating 2-methylthio-4-(methylthiomethyl)-1,3-benzoxazine with benzylamine in a methanol-water mixture (1:1 v/v) at 40°C for 4 hours yields n-benzyl-4-((methylthio)methyl)benzamide in 69–87% isolated yield. The reaction proceeds via nucleophilic attack of benzylamine at the electrophilic carbon adjacent to the methylthio group, followed by ring-opening and rearrangement to form the benzamide (Figure 1).

Key Conditions

  • Solvent: Methanol-water (1:1)
  • Base: Sodium bicarbonate (NaHCO₃)
  • Temperature: 40°C
  • Reaction Time: 4 hours

This method is advantageous due to its high yield and minimal byproduct formation, though it requires pre-synthesized benzoxazine precursors.

Direct Amidation of 4-((Methylthio)methyl)benzoic Acid

Carboxylic Acid Activation with Thionyl Chloride

A classical approach involves converting 4-((methylthio)methyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with benzylamine to form the amide bond. For instance, refluxing 4-((methylthio)methyl)benzoic acid with excess SOCl₂ for 2 hours generates the acyl chloride, which is then treated with benzylamine in anhydrous tetrahydrofuran (THF) at 0°C. The product is isolated via aqueous workup and recrystallization, achieving yields of 70–80%.

Reaction Scheme

  • $$ \text{4-((Methylthio)methyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{4-((Methylthio)methyl)benzoyl chloride} $$
  • $$ \text{4-((Methylthio)methyl)benzoyl chloride} + \text{Benzylamine} \rightarrow \text{this compound} $$

Coupling Agents: HATU-Mediated Amidation

Modern peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer milder conditions. A protocol adapted from sulfonamide syntheses involves reacting 4-((methylthio)methyl)benzoic acid with benzylamine in the presence of HATU and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, yielding the target compound in 65–75% efficiency.

Advantages

  • Avoids acidic conditions, preserving acid-sensitive functional groups.
  • Higher selectivity compared to traditional acid chloride methods.

Stepwise Alkylation-Amidation Sequences

Introduction of the Methylthio Group

The methylthio-methyl substituent can be introduced via nucleophilic substitution on 4-(chloromethyl)benzoic acid. Treatment with sodium methylthiolate (NaSMe) in dimethyl sulfoxide (DMSO) at 60°C for 6 hours replaces the chloride with a methylthio group, yielding 4-((methylthio)methyl)benzoic acid. Subsequent amidation with benzylamine follows the methods outlined in Section 2.

Friedel-Crafts Alkylation

An alternative route employs Friedel-Crafts alkylation of toluene derivatives. For example, reacting 4-methylbenzoic acid with methylthio-methyl chloride in the presence of aluminum chloride (AlCl₃) introduces the methylthio-methyl group at the para position. The resultant 4-((methylthio)methyl)benzoic acid is then amidated as described above.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Complexity
Benzoxazine cyclization 69–87% Mild, aqueous Moderate
SOCl₂-mediated amidation 70–80% Acidic, reflux Low
HATU coupling 65–75% Room temperature High
Stepwise alkylation 50–60% Multi-step High

The benzoxazine route offers the highest yield and operational simplicity, though it requires specialized precursors. Direct amidation via acid chlorides remains a robust classical method, while HATU coupling is preferable for acid-sensitive substrates.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.50 (s, 2H, CH₂SMe), 4.35 (d, J = 6.0 Hz, 2H, NCH₂Ph), 2.10 (s, 3H, SMe), 7.30–7.20 (m, 5H, Ph).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C-S).

Purity and Applications

Commercial samples (e.g., Moldb M303313) report ≥98% purity by HPLC. The compound serves as a building block in organic synthesis and pharmaceutical research, particularly in antimicrobial agent development.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-4-((methylthio)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

n-Benzyl-4-((methylthio)methyl)benzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Benzyl-4-((methylthio)methyl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The methylthio-methyl group in N-benzyl-4-((methylthio)methyl)benzamide distinguishes it from other benzamide derivatives. Key comparisons include:

N-Benzyl-4-((heteroaryl)methyl)benzamides (BHMBs)
  • Substituents : BHMBs feature heteroaryl groups (e.g., pyridyl, thiazolyl) at the para position instead of methylthio-methyl .
  • Biological Activity : BHMBs exhibit InhA-Mt inhibition with IC50 values ranging from 0.2–5 µM. QSAR models show that Gibbs free energy (ΔΔGcom) of complexation strongly correlates with inhibitory potency (R² = 0.97), emphasizing the role of solvation and entropy .
Sulfamoyl-Benzamide Derivatives (Compounds 51–55)
  • Substituents : These compounds (e.g., 51: 4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide) incorporate sulfamoyl and triazine rings, targeting different enzymes such as 1,2,4-triazin-3-yl-associated pathways .
  • Physicochemical Properties : Higher melting points (237–279°C) compared to the target compound suggest increased crystallinity due to sulfamoyl and triazine groups .
  • Synthetic Yield : Requires multi-step synthesis (33-hour reaction times), whereas the target compound can be synthesized efficiently via transition metal-free alkylation of methyl sulfides (up to 96% yield) .
Methylthio-Containing Quinoline Derivatives
  • Substituents: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate shares the methylthio group but includes a quinoline core .
  • Biological Activity : Demonstrates anti-HBV activity (IC50 = 10 µM) through inhibition of viral replication, suggesting methylthio groups may enhance antiviral targeting .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Melting Point (°C) LogP<sup>a</sup> Synthetic Yield Biological Target
Target Compound Methylthio-methyl Not reported ~3.2 (estimated) Up to 96% InhA-Mt
BHMB1 (from ) 4-(Pyridin-2-yl)methyl Not reported ~2.8 60–80% InhA-Mt (IC50 = 0.5 µM)
Compound 51 Benzylthio, sulfamoyl 266–268 ~4.1 45–55% Triazine-associated enzymes
Quinoline Derivative Methylthio, quinoline 160–162 ~2.5 70–85% HBV polymerase

<sup>a</sup> LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for synthesizing n-Benzyl-4-((methylthio)methyl)benzamide?

  • Methodological Answer: Prior to synthesis, conduct a hazard analysis for reagents (e.g., methylthiol-containing intermediates, benzyl derivatives) using guidelines from Prudent Practices in the Laboratory . Key steps include:

  • Risk Assessment: Evaluate thermal stability via Differential Scanning Calorimetry (DSC), as decomposition events are common in benzamide analogs .
  • Mutagenicity Testing: Perform Ames II testing to assess mutagenic potential, similar to related anomeric amides .
  • Ventilation: Use fume hoods and personal protective equipment (PPE) due to volatile byproducts (e.g., methylthiols) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify methylthio (-SCH3_3) and benzyl group integration .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures for unambiguous confirmation, as demonstrated for similar benzamide derivatives .

Q. What solvent systems are optimal for purifying this compound?

  • Methodological Answer: Use gradient elution in flash chromatography:

  • Mobile Phase: Start with non-polar solvents (hexane) and incrementally add polar solvents (ethyl acetate) to isolate the product .
  • TLC Monitoring: Employ UV-active stains (e.g., ceric ammonium molybdate) to track elution .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer: Optimize parameters via Design of Experiments (DoE):

  • Catalyst Screening: Test pivalate salts or phase-transfer catalysts to enhance coupling efficiency .
  • Temperature Control: Maintain ≤0°C during acyl chloride additions to minimize side reactions .
  • Continuous Flow Reactors: Improve mixing and heat dissipation for multi-step reactions .

Q. What computational tools predict the bioactivity of this compound?

  • Methodological Answer: Use QSAR models and molecular docking:

  • Binding Affinity: Calculate ∆∆G values for target proteins (e.g., Mycobacterium tuberculosis InhA) using AutoDock Vina .
  • Pharmacophore Modeling: Identify critical functional groups (methylthio, benzyl) for inhibitor design .
  • ADME Prediction: Apply SwissADME to assess solubility and membrane permeability .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer: Address variability through:

  • Dose-Response Curves: Validate IC50_{50} values across multiple replicates .
  • Off-Target Screening: Use proteome-wide assays (e.g., CETSA) to identify non-specific interactions .
  • Metabolite Profiling: LC-MS/MS to detect degradation products interfering with assays .

Q. What strategies enhance metabolic stability of methylthio-containing benzamides?

  • Methodological Answer: Modify substituents to reduce oxidative metabolism:

  • Isosteric Replacement: Replace methylthio (-SCH3_3) with trifluoromethyl (-CF3_3) for improved stability .
  • Deuterium Labeling: Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .

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